2,3-O-Isopropylidene-D-erythronolactone

Catalog No.
S1482210
CAS No.
25581-41-3
M.F
C7H10O4
M. Wt
158.15 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-O-Isopropylidene-D-erythronolactone

CAS Number

25581-41-3

Product Name

2,3-O-Isopropylidene-D-erythronolactone

IUPAC Name

2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one

Molecular Formula

C7H10O4

Molecular Weight

158.15 g/mol

InChI

InChI=1S/C7H10O4/c1-7(2)10-4-3-9-6(8)5(4)11-7/h4-5H,3H2,1-2H3

InChI Key

WHPSMBYLYRPVGU-RFZPGFLSSA-N

SMILES

CC1(OC2COC(=O)C2O1)C

Synonyms

(3aR,6aR)-Dihydro-2,2-dimethyl-furo[3,4-d]-1,3-dioxol-4(3aH)-one; D-2,3-O-Isopropylidene-erythronic Acid γ-Lactone;

Canonical SMILES

CC1(OC2COC(=O)C2O1)C

Isomeric SMILES

CC1(O[C@@H]2COC(=O)[C@@H]2O1)C
  • Origin: This compound is not typically found naturally but is synthesized in the lab from readily available starting materials [].
  • Significance: 2,3-O-Isopropylidene-D-erythronolactone serves as a versatile chiral building block for the synthesis of various carbohydrates, including nucleosides, glycosides, and sugar analogs. Its significance lies in its ability to introduce a protected 1,3-diol functionality with a defined stereochemistry (D-erythro) into the carbohydrate structure [].

Molecular Structure Analysis

  • The key feature of 2,3-O-Isopropylidene-D-erythronolactone is its cyclic structure containing a five-membered lactone ring and a 1,3-dioxolane ring formed by the reaction between the carbonyl group and two hydroxyl groups.
  • The isopropylidene group (C3H6) attached to the oxygen atoms at positions 2 and 3 protects these hydroxyl groups, allowing selective modification at other positions on the molecule [].
  • The D-erythro configuration refers to the stereochemistry around the two chiral carbons in the molecule.

Chemical Reactions Analysis

  • Synthesis: Commonly prepared by the condensation of D-erythrose with acetone in the presence of an acid catalyst [].
D-erythrose + acetone -> 2,3-O-Isopropylidene-D-erythronolactone + H2O
  • Other Reactions: The primary application of 2,3-O-Isopropylidene-D-erythronolactone lies in its use as a starting material for various carbohydrate syntheses. The protected diol functionality allows for selective transformations to introduce different functionalities at desired positions on the molecule. Deprotection of the isopropylidene group using acid hydrolysis is often the final step in the synthesis [].

Physical and Chemical Properties

  • Melting point: 42-44 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Soluble in organic solvents like dichloromethane, chloroform, and methanol [].
  • Stability: Relatively stable under neutral conditions. Can be hydrolyzed under acidic conditions to yield D-erythronic acid [].

2,3-O-Isopropylidene-D-erythronolactone itself does not possess any inherent biological activity. Its importance lies in its ability to serve as a precursor for the synthesis of more complex carbohydrates with diverse biological functions.

  • Limited data available on specific hazards associated with 2,3-O-Isopropylidene-D-erythronolactone. However, as a general precaution, it is recommended to handle the compound with standard laboratory safety practices, including wearing gloves, eye protection, and working in a well-ventilated fume hood [].

Organic Synthesis:

,3-O-Isopropylidene-D-erythronolactone (2,3-O-IDEL) finds application as a versatile building block in organic synthesis. Its cyclic structure and reactive carbonyl group make it a valuable precursor for the synthesis of various complex molecules, including carbohydrates, natural products, and pharmaceuticals.

Studies have demonstrated its effectiveness in the synthesis of diverse carbohydrates, such as nucleosides, glycosides, and sugar mimics. [, ] The presence of the isopropylidene group protects the diol functionality, allowing for selective modifications at other positions of the molecule.

Furthermore, 2,3-O-IDEL serves as a key intermediate in the synthesis of several natural products, including bioactive compounds and potential drug candidates. [, ] Its inherent stereochemistry (D-erythro configuration) can be strategically incorporated into the final product, contributing to its desired biological properties.

XLogP3

0.2

Dates

Modify: 2023-08-15

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